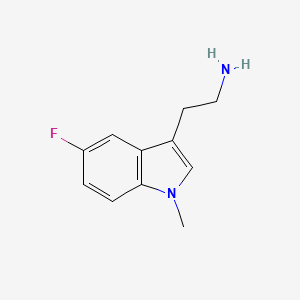

2-(5-Fluoro-1-methylindol-3-yl)ethylamine

Description

BenchChem offers high-quality 2-(5-Fluoro-1-methylindol-3-yl)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Fluoro-1-methylindol-3-yl)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoro-1-methylindol-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2/c1-14-7-8(4-5-13)10-6-9(12)2-3-11(10)14/h2-3,6-7H,4-5,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAKGPUYPVGGNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)F)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 5-Fluoro-1-methyltryptamine (5-F-1MT)

Part 1: Chemical Identity & Nomenclature

5-Fluoro-1-methyltryptamine is a specialized indolealkylamine derivative. Unlike the more common psychoactive tryptamines (which often feature

This structural distinction is critical. In Structure-Activity Relationship (SAR) studies, the indole nitrogen is a key hydrogen bond donor for 5-HT

Nomenclature Data

| Parameter | Identifier / Value |

| IUPAC Name | 2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine |

| Common Synonyms | 5-F-1-MT; 5-Fluoro-1-methyl-tryptamine; 1-Methyl-5-fluorotryptamine |

| CAS Registry Number | 910381-19-0 |

| Molecular Formula | C |

| Molecular Weight | 192.23 g/mol |

| SMILES | CN1C=C(C2=C1C=CC(=C2)F)CCN |

| InChI Key | YZAWADGJXKCLTI-UHFFFAOYSA-N (Base structure analog) |

Structural Visualization

The following diagram illustrates the connectivity, highlighting the specific methylation at the Indole-N (Pos 1) versus the Amine-N.

Figure 1: Structural decomposition of 5-Fluoro-1-methyltryptamine highlighting the 1-Methyl moiety.

Part 2: Synthesis Protocol (Authoritative Route)

The synthesis of 5-Fluoro-1-methyltryptamine is best approached via the Henry Reaction (Nitroaldol Condensation) pathway. This route is preferred over the Fischer Indole synthesis for this specific target because it allows for the early introduction of the 1-methyl group on the commercially available 5-fluoroindole, ensuring high regioselectivity.

Reaction Logic[4]

-

N-Methylation: 5-Fluoroindole is methylated first. The indole nitrogen is weakly acidic (

), requiring a strong base for deprotonation. -

Formylation: The Vilsmeier-Haack reaction installs an aldehyde at position 3 (the most nucleophilic site on the indole).

-

Nitroaldol Condensation: Reaction with nitromethane yields the nitrovinyl intermediate.

-

Reduction: Lithium Aluminum Hydride (LAH) reduces both the alkene and the nitro group to the amine.

Step-by-Step Methodology

Step 1: 1-Methylation of 5-Fluoroindole

-

Reagents: 5-Fluoroindole, Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), DMF (anhydrous).

-

Protocol:

-

Suspend NaH (1.2 eq) in anhydrous DMF at 0°C under argon.

-

Dropwise add 5-Fluoroindole (1.0 eq) dissolved in DMF. Stir for 30 min until H

evolution ceases (formation of indolyl anion). -

Add MeI (1.1 eq) dropwise. Allow to warm to room temperature (RT) and stir for 2 hours.

-

Quench: Pour into ice water. Extract with EtOAc.

-

Validation: TLC should show a single spot with higher R

than the starting indole.

-

Step 2: Vilsmeier-Haack Formylation

-

Reagents: Phosphorus Oxychloride (POCl

), DMF. -

Protocol:

-

Cool DMF (3.0 eq) to 0°C. Add POCl

(1.1 eq) dropwise to form the Vilsmeier reagent (chloroiminium ion). -

Add the 1-methyl-5-fluoroindole from Step 1 (dissolved in DMF).

-

Heat to 40°C for 1 hour.

-

Hydrolysis: Pour into ice/water and basify with NaOH (2M) to precipitate the aldehyde.

-

Product: 5-Fluoro-1-methylindole-3-carboxaldehyde.

-

Step 3: Henry Reaction (Nitroaldol)

-

Reagents: Nitromethane (solvent/reactant), Ammonium Acetate (catalyst).

-

Protocol:

-

Dissolve the aldehyde in Nitromethane (10-20 mL/g).

-

Add Ammonium Acetate (0.5 eq).

-

Reflux (approx. 100°C) for 2-4 hours. The solution usually turns dark orange/red.

-

Workup: Cool to crystallize the nitroalkene. If no crystals form, remove excess nitromethane under vacuum and recrystallize from MeOH/IPA.

-

Product: 1-(5-Fluoro-1-methylindol-3-yl)-2-nitroethene.

-

Step 4: Hydride Reduction

-

Reagents: Lithium Aluminum Hydride (LAH), THF (anhydrous).

-

Protocol:

-

Suspend LAH (4.0 eq) in anhydrous THF at 0°C.

-

Add the nitroalkene (dissolved in THF) dropwise. Caution: Exothermic.

-

Reflux for 6-12 hours.

-

Fieser Quench: Cool to 0°C. Add water (

mL), then 15% NaOH ( -

Isolation: Acid/Base extraction yields the freebase oil. Convert to Hydrochloride salt using HCl/Dioxane for stability.

-

Synthesis Workflow Diagram

Figure 2: Synthetic pathway from 5-Fluoroindole to 5-Fluoro-1-methyltryptamine.

Part 3: Pharmacological & Research Context[4][5][6][7][8][9]

Mechanism of Action (Inferred)

While 5-Fluorotryptamine is a potent agonist at 5-HT

-

Loss of H-Bond Donor: The indole N-H is a critical hydrogen bond donor for binding to the Serine residue in the 5-HT

receptor pocket. Methylation at this position (1-Me) generally reduces affinity for 5-HT receptors compared to the unmethylated parent. -

Lipophilicity: The 1-methyl group significantly increases lipophilicity (LogP), enhancing Blood-Brain Barrier (BBB) penetration.

-

MAO Resistance: Unlike

-methylation (which blocks MAO degradation sterically), 1-methylation does not fully prevent deamination by Monoamine Oxidase (MAO), though it may alter the kinetics.

Research Utility: This compound is primarily used as a negative control or selectivity probe in receptor binding assays to demonstrate the necessity of the Indole N-H bond for receptor activation.

Comparative Pharmacological Data

| Compound | 5-HT2A Affinity ( | MAO Susceptibility | Primary Utility |

| Tryptamine | Low | High | Metabolic precursor |

| 5-Fluorotryptamine | High (Agonist) | High | 5-HT Agonist probe |

| 5-Fluoro-1-methyltryptamine | Reduced | Moderate | SAR Probe / N-H Donor Study |

| 5-Fluoro- | High | Blocked | MAOI / Psychostimulant |

Note: Confusion often exists between 1-methyl (indole) and

References

-

Sigma-Aldrich. (n.d.). 2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine.[2] Retrieved from (Verified CAS: 910381-19-0).

-

PubChem. (n.d.).[3][4][5] 5-Fluorotryptamine (Parent Analog Data). National Library of Medicine. Retrieved from .[5]

-

Nichols, D. E. (2018). Hallucinogens.[6][7] Pharmacology Reviews. (General reference for Tryptamine SAR and the role of the Indole N-H).

- Blough, B. E., et al. (2014). Synthesis and pharmacology of 1-substituted tryptamines.

-

CymitQuimica. (n.d.). N,N,7-Trimethyl-1H-indole-3-ethanamine (Analogous 1-Me structure). Retrieved from .

Sources

- 1. 5-Fluoro-AMT - Wikipedia [en.wikipedia.org]

- 2. 2-(5-FLUORO-1-METHYL-1H-INDOL-3-YL)ETHANAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Fluoro-alpha-methyltryptamine | C11H13FN2 | CID 12834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Fluorotryptamine 2711-58-2 [sigmaaldrich.com]

- 5. 5-Fluorotryptamine - Wikipedia [en.wikipedia.org]

- 6. α-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 7. 5-fluoro-AMT - Wikiwand [wikiwand.com]

Comparative Pharmacology: 5-Fluoro-1-methyltryptamine vs. 5-Fluorotryptamine

This guide provides an in-depth pharmacological and technical comparison between 5-Fluorotryptamine (5-FT) and 5-Fluoro-1-methyltryptamine (5-F-1-MeT) .

Content Type: Technical Guide | Version: 1.0 Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists.

Executive Summary

The structural modification of the tryptamine scaffold at the indole nitrogen (position 1) versus the phenyl ring (position 5) results in divergent pharmacological profiles.

-

5-Fluorotryptamine (5-FT) is a potent, non-selective serotonin receptor agonist. The addition of the fluorine atom at the 5-position generally increases lipophilicity and metabolic stability against MAO-A compared to tryptamine, while retaining the critical hydrogen-bond donor capability of the indole nitrogen.

-

5-Fluoro-1-methyltryptamine (5-F-1-MeT) represents a "molecular probe" structure. The methylation of the indole nitrogen (1-position) abolishes the hydrogen-bond donor capacity of the pyrrole ring. This modification drastically reduces affinity for 5-HT

and 5-HT

Chemical Structure & Physicochemical Properties[1][2][3][4][5]

The fundamental difference lies in the Indole N-H moiety.

| Feature | 5-Fluorotryptamine (5-FT) | 5-Fluoro-1-methyltryptamine (5-F-1-MeT) |

| IUPAC Name | 2-(5-fluoro-1H-indol-3-yl)ethanamine | 2-(5-fluoro-1-methyl-1H-indol-3-yl)ethanamine |

| Indole Nitrogen | Secondary amine (N-H) | Tertiary amine (N-CH |

| H-Bond Donor? | Yes (Critical for receptor binding) | No (Steric/Electronic blockade) |

| Lipophilicity (cLogP) | ~1.3 (Moderate) | ~1.9 (Higher) |

| pKa (Side Chain) | ~9.6 | ~9.6 |

| Key Role | Functional Agonist | SAR Probe / Negative Control |

Note on Nomenclature

Crucial Distinction: "1-methyl" refers to the indole nitrogen . This must not be confused with "

-

Side-chain methylation (e.g., 5-Fluoro-N-methyltryptamine) often preserves or modulates activity.

-

Indole methylation (e.g., 5-Fluoro-1-methyltryptamine) typically ablates serotonergic activity.

Pharmacodynamics: The Receptor Interface

Mechanism of Action: The Indole N-H Donor

The primary pharmacological divergence is driven by the interaction with the Serine 5.46 (and related residues like Ser 5.43 in 5-HT

-

5-FT (Active): The 5-fluoro group exerts an electron-withdrawing effect, increasing the acidity of the indole N-H, potentially strengthening the hydrogen bond with receptor serine residues. This often results in higher affinity than unsubstituted tryptamine.

-

5-F-1-MeT (Inactive/Low Affinity): The 1-methyl group physically replaces the hydrogen atom. Without this proton, the compound cannot act as a hydrogen bond donor. Furthermore, the methyl group introduces steric bulk that may clash with the receptor pocket, reducing affinity by orders of magnitude (often >100-fold reduction).

Receptor Binding Profiles (Inferred from SAR)

| Target | 5-Fluorotryptamine (5-FT) | 5-Fluoro-1-methyltryptamine | Mechanistic Rationale |

| 5-HT | High Affinity ( | Low Affinity ( | 5-HT |

| 5-HT | Agonist ( | Very Low Affinity | Loss of H-bond donor + steric hindrance. |

| 5-HT | High Affinity ( | Low Affinity | Similar requirement for N-H donor as 5-HT |

| MAO-A | Substrate (Slow turnover) | Competitive Inhibitor | 1-Me group prevents oxidation at the indole, but side chain is still vulnerable. |

Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree that dictates the pharmacological outcome.

Figure 1: SAR Decision Tree highlighting the critical role of the Indole N-H group in receptor binding.

Pharmacokinetics & Metabolism[3]

Monoamine Oxidase (MAO) Stability

Both compounds possess a primary ethylamine side chain, making them potential substrates for MAO.

-

5-FT: The fluorine substitution at C5 blocks metabolic hydroxylation at that position and electronically deactivates the ring, making it a poorer substrate for MAO than serotonin, but it is still degraded.

-

5-F-1-MeT: The 1-methyl group increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration. While it does not protect the side chain amine from MAO, 1-methyltryptamines often act as weak, competitive MAO inhibitors rather than rapid substrates.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay

To empirically validate the loss of affinity in 5-F-1-MeT compared to 5-FT, a membrane binding assay is required.

Objective: Determine

Materials:

-

Source Tissue: HEK293 cells stably expressing human 5-HT

receptors. -

Radioligand: [

H]-Ketanserin (Antagonist) or [ -

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl

, 0.1 mM EDTA, pH 7.4.

Workflow:

-

Membrane Prep: Homogenize cells in ice-cold buffer. Centrifuge at 20,000 x g for 20 min. Resuspend pellet.

-

Incubation:

-

Tube A: Total Binding (Membrane + [

H]-Ligand). -

Tube B: Non-Specific Binding (Membrane + [

H]-Ligand + 10 -

Tube C (Experimental): Membrane + [

H]-Ligand + Varying conc. of 5-FT ( -

Tube D (Experimental): Membrane + [

H]-Ligand + Varying conc. of 5-F-1-MeT (

-

-

Equilibrium: Incubate at 37°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

Expected Results:

-

5-FT: Sigmoidal displacement curve with

in the low nanomolar range (< 50 nM). -

5-F-1-MeT: Right-shifted curve with

in the micromolar range (> 1000 nM).

Visualization of Binding Workflow

Figure 2: Standard Radioligand Binding Assay Workflow for Affinity Determination.

Safety & Handling

-

Fluorine Hazard: While the C-F bond is stable, metabolic defluorination is rare but possible. Standard PPE is required.

-

Toxicity: 5-FT is a potent serotonergic agonist; handle as a potential vasoconstrictor and hallucinogen (though 5-FT itself lacks robust hallucinogenic behavioral effects in rodents, it is a potent 5-HT agonist). 5-F-1-MeT is less potent but should be treated as a research chemical of unknown toxicity.

References

-

Glennon, R. A., et al. (1979). "Serotonin receptor binding affinities of tryptamine analogues." Journal of Medicinal Chemistry.

- Establishes the SAR that 1-methylation of tryptamine significantly reduces 5-HT receptor affinity.

-

Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

- Authoritative review detailing the necessity of the indole N-H hydrogen bond donor for agonist activity.

-

NIMH Psychoactive Drug Screening Program (PDSP). "Ki Database."

- Source for specific Ki values of 5-fluorotryptamine and 1-methyltryptamine deriv

-

Ting, K. H., et al. (2012). "Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents." Theranostics.

- Describes the synthesis and properties of fluorinated and methylated tryptophan derivatives, relevant for understanding the chemical stability of 5-F-1-MeT precursors.

5-Fluoro-1-methyltryptamine PubChem CID and chemical identifiers

[3]

Part 4: Pharmacological Context

Mechanism of Action (The 1-Methyl Paradox): While 5-fluorination generally increases serotonin receptor affinity (5-HT2A/2C), the 1-methylation often acts as a "molecular switch" that diminishes direct receptor agonism.

-

Receptor Binding: The indole NH is crucial for anchoring the ligand in the orthosteric binding pocket of 5-HT receptors. 1-Methylation sterically hinders this or removes the necessary proton donor.

-

MAO Inhibition: 1-Methyltryptamines are often potent Monoamine Oxidase (MAO) inhibitors. The methyl group prevents the enzyme from effectively oxidizing the side-chain amine in the standard orientation.

-

Metabolic Fate: The 5-Fluoro group blocks hydroxylation at the 5-position, preventing the formation of 1-methyl-serotonin analogs.

Hypothetical Profile:

-

Primary Target: Likely MAO-A inhibition or SERT (Serotonin Transporter) interaction.

-

Secondary Target: Low affinity 5-HT2A antagonism or partial agonism.

Part 5: Experimental Protocols

Protocol A: Structural Validation (HPLC-MS)

Objective: Confirm the identity of 5-Fluoro-1-methyltryptamine and distinguish it from isomeric impurities (like 5-F-NMT).

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm).

Methodology:

-

Sample Prep: Dissolve 1 mg of analyte in 1 mL MeOH.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Differentiation Logic:

Protocol B: In Vitro Stability Assay

Objective: Determine metabolic stability against MAO enzymes.

-

Incubation: Incubate 10 µM compound with human liver microsomes (HLM) or recombinant MAO-A/B.

-

Cofactors: Add NADPH regenerating system.

-

Timepoints: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.

-

Analysis: Quantify parent compound remaining via LC-MS/MS.

-

Expectation: 5-Fluoro-1-methyltryptamine should show superior stability compared to 5-fluorotryptamine due to the 5-F block and 1-Me steric/electronic protection.

-

References

-

PubChem. (2025).[8] 5-Fluoro-alpha-methyltryptamine (CID 12834) and Tryptamine Derivatives.[8][9] National Library of Medicine. [Link](Note: Used for structural comparison of fluorinated tryptamines).

-

Wikipedia. (2025). 1-Methyl-DMT and Tryptamine Pharmacology.[7][Link](Establishes the pharmacological distinction of 1-methyl substitution).

-

National Institutes of Health (NIH). (2017).[11] Synthesis of 5-[18F]Fluoro-alpha-methyl Tryptophan: New Trp Based PET Agents. Theranostics.[3] [Link](Reference for 5-Fluoro-1-methyl-indole chemistry and PET precursors).

-

ResearchGate. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines.[Link](Methodology for tryptamine salt characterization).

-

Wikipedia. (2025).[3] 5-Fluorotryptamine.[4][6][9][10][11][Link](Base structure properties).

Sources

- 1. 5-Fluoro-AMT [medbox.iiab.me]

- 2. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BK-5F-NM-AMT - Wikipedia [en.wikipedia.org]

- 5. BK-NM-AMT - Wikipedia [en.wikipedia.org]

- 6. 5-Fluoro-alpha-methyltryptamine | 712-08-3 | Benchchem [benchchem.com]

- 7. 1-Methyl-DMT - Wikipedia [en.wikipedia.org]

- 8. 5-Fluoro-alpha-methyltryptamine | C11H13FN2 | CID 12834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - 5-fluoro-alpha-methyltryptamine (C11H13FN2) [pubchemlite.lcsb.uni.lu]

- 10. 5-Fluorotryptamine - Wikipedia [en.wikipedia.org]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

Methodological & Application

Application Note: Dissolution and Handling of 2-(5-Fluoro-1-methylindol-3-yl)ethylamine in DMSO

This Application Note is designed for researchers requiring high-precision handling of 2-(5-Fluoro-1-methylindol-3-yl)ethylamine (also known as 5-Fluoro-1-methyltryptamine ).

This guide prioritizes reproducibility and compound stability , addressing the specific physicochemical challenges of fluorinated indole derivatives.

Executive Summary & Compound Identity

2-(5-Fluoro-1-methylindol-3-yl)ethylamine is a substituted tryptamine derivative characterized by a fluorine atom at the 5-position and a methyl group on the indole nitrogen (position 1). This structural specificity distinguishes it from 5-Fluoro-N-methyltryptamine (side-chain methylated) or 5-Fluoro-alpha-methyltryptamine (carbon-chain methylated).

-

Primary Application: Serotonin receptor pharmacology (e.g., 5-HT1A/2A/2C receptor binding or functional assays).

-

Solubility Challenge: While the indole core is lipophilic, the ethylamine side chain imparts polarity. The compound is typically supplied as a Hydrochloride (HCl) salt or Fumarate salt to improve stability, which alters its solubility profile compared to the free base.

-

Preferred Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.

Physicochemical Profile

| Property | Data (Approximate) | Notes |

| Chemical Formula | C₁₁H₁₃FN₂ | Free Base |

| MW (Free Base) | 192.23 g/mol | Use for molarity calc if pure base |

| MW (HCl Salt) | ~228.69 g/mol | Most Common Form. Verify on vial label. |

| Target Stock Conc. | 10 mM - 50 mM | Conservative range to prevent precipitation |

| DMSO Solubility | High (>20 mg/mL) | Excellent solubility for both salt and base |

Pre-Solubilization Directives

The "Salt Correction" Factor

Before weighing, you must confirm the salt form. Using the free base molecular weight (MW) for a salt form will result in a lower-than-calculated concentration.

-

Rule:

-

Self-Validation: Check the Certificate of Analysis (CoA) for the exact Batch Molecular Weight, which may include fractional hydration waters.

DMSO Quality Control

Indoles are susceptible to oxidation. DMSO is hygroscopic; absorbed water can accelerate degradation and alter solubility.

-

Requirement: Use Anhydrous DMSO (≤0.005% water) packed under argon/nitrogen.

-

Container: Use amber glass or opaque polypropylene to block light.

Core Protocol: Preparation of Stock Solution

Objective: Create a stable 10 mM stock solution.

Step 1: Weighing and Calculation

Calculate the mass required for a specific volume (e.g., 1 mL).

-

Example (HCl Salt, MW ≈ 228.69):

-

Best Practice: Weighing <5 mg is error-prone. It is superior to weigh the entire contents of the vendor vial (e.g., 5 mg or 10 mg) and adjust the DMSO volume to achieve the target concentration.

Step 2: Dissolution Workflow

-

Add Solvent: Add the calculated volume of Anhydrous DMSO directly to the vial.

-

Vortex: Vortex at medium speed for 30–60 seconds.

-

Observation: The solution should become clear.

-

-

Sonication (Conditional): If particles remain visible, sonicate in a water bath at room temperature (20–25°C) for 2 minutes.

-

Warning: Do not heat above 30°C. Fluorinated tryptamines can be thermally sensitive in solution.

-

-

Visual Inspection: Hold the vial against a light source. The solution must be free of turbidity or floating micro-crystals.

Step 3: Aliquoting and Storage[1]

-

Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw cycles.

-

Storage: Store at -20°C (stable for ~1-3 months) or -80°C (stable for >6 months).

-

Atmosphere: If possible, overlay with Nitrogen or Argon gas before capping.

Visualization: Dissolution Workflow

Caption: Logical workflow for the precise dissolution of fluorinated tryptamines, incorporating decision loops for turbidity.

Application: Dilution into Aqueous Buffers

A critical failure point in biological assays is the "Crash-Out" effect, where the hydrophobic indole precipitates upon contact with aqueous media (PBS, Media).

The "Intermediate Dilution" Strategy

Never pipette 100% DMSO stock directly into a cell culture well; the local high concentration of DMSO causes immediate precipitation and cell toxicity.

-

Stock: 10 mM in 100% DMSO.

-

Intermediate (Working) Stock: Dilute the Stock 1:10 or 1:100 into Assay Buffer (or media) with rapid mixing.

-

Note: If precipitation occurs here, use a serial dilution step in DMSO first (e.g., 10 mM DMSO -> 1 mM DMSO -> Aqueous Buffer).

-

-

Final Assay Concentration: Dilute the Intermediate Stock to the final target (e.g., 10 µM).

-

DMSO Limit: Ensure final DMSO concentration is <0.1% (or <0.5% depending on cell sensitivity).

-

Visualization: Safe Dilution Cascade

Caption: Stepwise dilution strategy to maintain solubility when transitioning from organic solvent to aqueous physiological buffers.

Troubleshooting & Quality Assurance

| Issue | Probable Cause | Corrective Action |

| Cloudiness upon adding DMSO | Moisture in DMSO or Salt insolubility | Sonicate for 5 mins. Ensure DMSO is anhydrous. |

| Precipitation in Aqueous Buffer | Concentration too high; "Shock" dilution | Perform serial dilutions in DMSO before the final aqueous step. |

| Yellowing of Stock Solution | Oxidation of the indole ring | Discard. The compound has degraded.[1] Store future stocks at -80°C under inert gas. |

| Cytotoxicity in Control Wells | DMSO concentration > 0.5% | Adjust dilution factor to keep final DMSO < 0.1%. |

References

-

PubChem. Compound Summary: 5-Fluoro-alpha-methyltryptamine (Related Structure/Properties). National Library of Medicine. Available at: [Link]

Sources

Application Note: Protocol for Characterizing 5-Fluoro-1-methyltryptamine Binding at Serotonin (5-HT) Receptors

Introduction: The Serotonin System and the Role of Radioligand Binding Assays

The serotonin (5-hydroxytryptamine, 5-HT) system is a crucial neuromodulatory network that influences a vast range of physiological and psychological functions, including mood, cognition, and sleep. Its effects are mediated by at least 14 distinct receptor subtypes, which are primary targets for therapeutic agents treating depression, anxiety, psychosis, and migraines. The development of novel compounds with specific affinities for these receptors is a cornerstone of modern neuropharmacology.

5-Fluoro-1-methyltryptamine is a synthetic tryptamine derivative. Characterizing its interaction with 5-HT receptors is essential for understanding its pharmacological potential. Radioligand binding assays represent the gold standard for quantifying the affinity of a compound for a specific receptor. This document provides a comprehensive, in-depth guide for researchers to determine the binding affinity (Ki) of unlabeled 5-Fluoro-1-methyltryptamine at specific 5-HT receptor subtypes using competitive radioligand binding assays.

Part I: Foundational Principles of Receptor Binding

At the heart of this protocol lies the law of mass action, which describes the reversible interaction between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR).

Key Parameters:

-

Affinity (Kd): The equilibrium dissociation constant, representing the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd signifies higher binding affinity.

-

Receptor Density (Bmax): The maximum number of binding sites in a given tissue or cell preparation, typically expressed as fmol/mg of protein.

-

Inhibition Constant (Ki): The equilibrium dissociation constant for an unlabeled competitor drug. It is an intrinsic measure of the compound's affinity for the receptor, independent of assay conditions. A lower Ki value indicates a higher binding affinity.[1]

-

IC50: The concentration of a competitor that inhibits 50% of the specific binding of the radioligand. Unlike Ki, the IC50 value is dependent on the concentration of the radioligand used in the assay.[2]

This guide focuses on a competitive binding assay , which is the ideal format for characterizing an unlabeled compound like 5-Fluoro-1-methyltryptamine. In this setup, the test compound competes with a known radiolabeled ligand for binding to the receptor. By measuring the displacement of the radioligand across a range of test compound concentrations, we can determine the IC50 and subsequently calculate the Ki.

Caption: Principle of Competitive Ligand Binding.

Part II: Assay Preparation - Receptor Source and Membranes

The quality of the receptor source is paramount for a successful binding assay. While native tissues (e.g., rat brain cortex) can be used, this protocol recommends using membranes from cultured cells stably expressing a single, cloned human 5-HT receptor subtype (e.g., CHO or HEK293 cells). This approach ensures a high density of a homogenous receptor population, minimizing confounding interactions with other subtypes.

Protocol for Membrane Preparation:

-

Rationale: This procedure is designed to isolate the cell membrane fraction, which is rich in the target receptors, from other cellular components. All steps are performed at 4°C to minimize proteolytic degradation.

-

Cell Harvesting: Grow cells expressing the target 5-HT receptor to near confluency. Aspirate the growth medium and wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis: Scrape the cells into an ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail).

-

Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice to ensure complete cell lysis.

-

Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and large debris.

-

Carefully transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

-

Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Assay Buffer (see Part III) and repeat the high-speed centrifugation step. This wash step is crucial for removing residual endogenous ligands and cytosolic components.

-

Final Preparation & Storage: Discard the supernatant and resuspend the final pellet in a known volume of Assay Buffer containing a cryoprotectant (e.g., 10% sucrose).

-

Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the BCA assay. This value is essential for normalizing the binding data (i.e., calculating Bmax in fmol/mg protein).

-

Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Part III: Experimental Protocols

This section details the two core experiments: a saturation assay to characterize the radioligand and a competitive assay to determine the affinity of 5-Fluoro-1-methyltryptamine. As examples, we will describe protocols for the 5-HT1A and 5-HT2A receptors, two subtypes of significant therapeutic interest.

| Parameter | 5-HT1A Assay Example | 5-HT2A Assay Example | Reference |

| Receptor Source | Membranes from CHO cells expressing human 5-HT1A | Membranes from HEK293 cells expressing human 5-HT2A | [3][4] |

| Radioligand | [³H]8-OH-DPAT (Agonist) | [³H]Ketanserin (Antagonist) | [5][6] |

| Assay Buffer | 50 mM Tris-HCl, 10 mM MgSO₄, 0.1 mM EDTA, pH 7.4 | 50 mM Tris-HCl, pH 7.4 | [7][8] |

| Non-Specific Binding | 10 µM Serotonin | 1 µM Ketanserin | [6][8] |

| Incubation | 60 min at 27°C | 60 min at Room Temperature | [6][8] |

Protocol 1: Saturation Binding Assay (To Determine Radioligand Kd and Bmax)

-

Rationale: Before testing a competitor, it is crucial to characterize the binding of the radioligand to your specific membrane preparation. This experiment determines the affinity (Kd) and receptor density (Bmax) by incubating the membranes with increasing concentrations of the radioligand.

-

Plate Setup: Prepare a 96-well plate. For each concentration of radioligand, you will have wells for Total Binding and Non-Specific Binding (NSB), each performed in triplicate.

-

Reagent Preparation:

-

Prepare serial dilutions of the radioligand (e.g., [³H]8-OH-DPAT or [³H]Ketanserin) in Assay Buffer. A typical concentration range would span from 0.1x to 10x the expected Kd (e.g., 0.05 nM to 10 nM).[9]

-

Prepare a high concentration of an unlabeled ligand to define NSB (e.g., 10 µM Serotonin for [³H]8-OH-DPAT; 1 µM Ketanserin for [³H]Ketanserin).

-

-

Assay Incubation: In each well of a 96-well plate, add the following in order (total volume typically 200-250 µL):

-

Assay Buffer

-

Radioligand at varying concentrations.

-

Buffer (for Total Binding) OR Unlabeled Ligand (for NSB) .

-

Membrane Preparation (add last to initiate the reaction). The amount of protein per well should be optimized to ensure that less than 10% of the added radioligand is bound.

-

-

Incubation: Incubate the plate with gentle agitation for a predetermined time (e.g., 60 minutes) at the appropriate temperature to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C, often pre-soaked in polyethyleneimine to reduce NSB).[9] Immediately wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl) to separate bound from free radioligand.

-

Scintillation Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

Protocol 2: Competitive Binding Assay (To Determine Ki of 5-Fluoro-1-methyltryptamine)

-

Rationale: This is the core experiment to determine the affinity of your unlabeled test compound. A single, fixed concentration of the radioligand is incubated with the membranes in the presence of increasing concentrations of 5-Fluoro-1-methyltryptamine.

-

Plate Setup: Similar to the saturation assay, set up wells for Total Binding, Non-Specific Binding, and multiple concentrations of the competitor, all in triplicate.

-

Reagent Preparation:

-

Prepare a stock solution of the radioligand at a concentration close to its Kd value determined in Protocol 1.

-

Prepare serial dilutions of 5-Fluoro-1-methyltryptamine in Assay Buffer. A wide concentration range is recommended for the initial characterization (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Assay Incubation: In each well, add the following:

-

Assay Buffer

-

Radioligand (at a fixed concentration, e.g., ~1 nM).

-

Buffer (for Total), Unlabeled Ligand (for NSB), OR 5-Fluoro-1-methyltryptamine at varying concentrations.

-

Membrane Preparation (add last to initiate the reaction).

-

-

Incubation, Filtration, and Counting: Follow steps 4, 5, and 6 from the Saturation Binding Assay protocol.

Part IV: Data Analysis and Interpretation

Proper data analysis is critical for extracting meaningful parameters from your binding experiments. Non-linear regression analysis using software like GraphPad Prism is the recommended method.

Caption: Flowchart for Radioligand Binding Data Analysis.

Analysis Steps:

-

Calculate Specific Binding: For each concentration point, subtract the average DPM of the NSB wells from the average DPM of the Total Binding wells.

-

Specific Binding = Total Binding - Non-Specific Binding

-

-

Saturation Data Analysis:

-

Plot Specific Binding (Y-axis) against the concentration of the radioligand (X-axis).

-

Fit the data using a non-linear regression model for "one-site specific binding." This will directly yield the Kd and Bmax values.

-

-

Competition Data Analysis:

-

Plot the percent Specific Binding (Y-axis) against the logarithm of the competitor (5-Fluoro-1-methyltryptamine) concentration (X-axis).

-

Fit the data using a non-linear regression model for "log(inhibitor) vs. response -- Variable slope." This will yield the IC50 value.

-

-

Calculate Ki using the Cheng-Prusoff Equation: This equation converts the experimentally determined IC50 into the inhibition constant Ki, providing a true measure of affinity.[1][10][11]

-

Formula: Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

IC50 is the value determined from the competition curve.

-

[L] is the concentration of radioligand used in the competition assay.

-

Kd is the dissociation constant of the radioligand as determined from the saturation assay.

-

-

Part V: Overview of 5-HT Receptor Signaling

Understanding the downstream signaling of the target receptor provides crucial context for the binding data. 5-HT receptors are broadly classified based on their signaling mechanisms. This diversity is why different ligands binding to different receptors can produce vastly different physiological effects.

-

5-HT1 Family (e.g., 5-HT1A): Typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and modulation of ion channels.

-

5-HT2 Family (e.g., 5-HT2A): Primarily couple to Gq/11 proteins, activating phospholipase C (PLC).[6] This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

-

5-HT3 Receptor: Unique among 5-HT receptors, it is a ligand-gated ion channel, not a GPCR. Binding of serotonin directly opens the channel, allowing for the rapid influx of cations (Na+, K+, Ca2+), leading to neuronal depolarization.[12]

-

5-HT4, 5-HT6, 5-HT7 Families: Couple to Gs proteins, which activate adenylyl cyclase and increase intracellular levels of cAMP.

Caption: Simplified 5-HT Receptor Signaling Pathways.

References

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

-

Cheng-Prusoff Equation Calculator. (2024). Calculator.net. [Link]

-

Egan, C. T., Herrick-Davis, K., Miller, K., Glennon, R. A., & Teitler, M. (1998). Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities. Naunyn-Schmiedeberg's archives of pharmacology, 358(4), 435–442. [Link]

-

Thompson, A. J., & Lummis, S. C. (2006). 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function. British journal of pharmacology, 148(8), 1117–1126. [Link]

-

Lazareno, S., & Birdsall, N. J. (1993). Estimation of antagonist KB from inhibition curves in functional experiments: alternatives to the Cheng-Prusoff equation. British journal of pharmacology, 109(4), 1110–1119. [Link]

-

ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

-

Laporte, A. M., Schechter, L. E., Bolanos, F. J., Vergé, D., Hamon, M., & Gozlan, H. (1995). The Selective 5-HT1A Antagonist Radioligand [3H]WAY 100635 Labels Both G-protein-coupled and Free 5-HT1A Receptors in Rat Brain Membranes. Synapse, 19(2), 141-155. [Link]

-

Wang, H., et al. (2017). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics, 7(6), 1526–1538. [Link]

-

Kumar, J. S. D., et al. (2007). Synthesis and in vivo evaluation of a novel 5-HT1A receptor agonist radioligand [O-methyl- 11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione in nonhuman primates. European Journal of Nuclear Medicine and Molecular Imaging, 34(5), 764–775. [Link]

-

Wikipedia. (n.d.). 5-Fluoro-AMT. [Link]

-

Majid Ali. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]

-

Ettrup, A., et al. (2010). Radiosynthesis and Evaluation of 11C-CIMBI-5 as a 5-HT2A Receptor Agonist Radioligand for PET. Journal of Nuclear Medicine, 52(1), 132-139. [Link]

-

Wang, H., et al. (2017). Synthesis of 5-[¹⁸F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics, 7(6), 1526-1538. [Link]

-

Chou, C. Y., et al. (1998). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A binding sites. British Journal of Pharmacology, 124(4), 743–750. [Link]

-

Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. [Link]

-

Harms, A., Gündisch, D., Müller, C. E., & Kovar, K. A. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of biomolecular screening, 5(4), 269–278. [Link]

-

Smaga, I., et al. (2018). The binding of [ 3 H]ketanserin to 5-HT 2A receptors in various rat brain areas following acute and chronic administration of drug/compound with antidepressant activity in preclinical studies. ResearchGate. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 8-OH-DPAT | Ligand Activity Charts. [Link]

-

Wang, H., et al. (2017). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. PubMed. [Link]

-

Harrington, M. A., et al. (1990). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. Journal of Receptor Research, 10(3-4), 147-160. [Link]

-

De Paermentier, F., et al. (1997). [3H]ketanserin binding in human brain postmortem. Neurochemical Research, 22(6), 753-757. [Link]

-

Newman-Tancredi, A., et al. (1998). 5-HT(1A) receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 124(6), 1289-1299. [Link]

-

Wikipedia. (n.d.). Brain positron emission tomography. [Link]

-

ResearchGate. (n.d.). Radioligand binding data of synthesized compounds for 5-HT 1A and 5-HT 2A. [Link]

-

ResearchGate. (n.d.). Radioligands for the study of brain 5-HT1A receptors in vivo - Development of some new analogues of WAY. [Link]

-

Schotte, A., Maloteaux, J. M., & Laduron, P. M. (1987). [3H]ketanserin labels 5-HT2 receptors and alpha 1-adrenoceptors in human and pig brain membranes. European Journal of Pharmacology, 142(3), 473-477. [Link]

-

ResearchGate. (n.d.). Apparent binding constants (nmol/l) for [ 3 H]8-OH-DPAT at H5HT1aR as a function of temperature in the presence of various compounds. [Link]

-

ResearchGate. (n.d.). Structures and binding affinities ( K i values, nM) for 5-HT. [Link]

-

Wikipedia. (n.d.). 5-MeO-AMT. [Link]

-

Dean, J. G., et al. (2019). A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine. Frontiers in Pharmacology, 10, 125. [Link]

Sources

- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 2. youtube.com [youtube.com]

- 3. Synthesis and in vivo evaluation of a novel 5-HT1A receptor agonist radioligand [O-methyl- 11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT(1A) receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Assay in Summary_ki [bindingdb.org]

- 8. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. calculator.academy [calculator.academy]

- 11. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-(5-Fluoro-1-methylindol-3-yl)ethylamine from 5-fluoroindole

Application Notes and Protocols

Topic: A Comprehensive Guide to the Synthesis of 2-(5-Fluoro-1-methylindol-3-yl)ethylamine from 5-Fluoroindole

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(5-Fluoro-1-methylindol-3-yl)ethylamine is a key structural motif and a valuable building block in medicinal chemistry. Its indole core is prevalent in numerous biologically active compounds, and the strategic incorporation of a fluorine atom can significantly enhance metabolic stability and bioavailability.[1] The N-methylation of the indole ring further modulates its pharmacological properties. This guide provides a detailed, field-proven protocol for the synthesis of this target molecule starting from the commercially available 5-fluoroindole. We will focus on a robust and scalable three-step synthetic pathway, while also discussing viable alternative routes. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Overall Synthetic Strategy

The most reliable and widely adopted strategy for synthesizing the target compound involves a three-step sequence beginning with the N-methylation of the starting material, 5-fluoroindole. This "early-stage" methylation prevents potential side reactions on the indole nitrogen in later steps. The subsequent introduction of the ethylamine side chain at the C3 position is achieved via a Vilsmeier-Haack formylation followed by a Henry reaction and final reduction.

Caption: Overall synthetic workflow from 5-fluoroindole to the target compound.

Part 1: N-Methylation of 5-Fluoroindole

Principle and Mechanistic Insight

The indole nitrogen is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic indolide anion. This anion readily undergoes nucleophilic substitution with a methylating agent, such as methyl iodide, to form the N-methylated product. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to ensure complete deprotonation without competing reactions. Tetrahydrofuran (THF) is an excellent solvent for this reaction as it is aprotic and effectively solvates the cation.

Protocol 1: Synthesis of 5-Fluoro-1-methylindole

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Reagent Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol) portion-wise to the THF at 0 °C (ice bath).

-

Substrate Addition: Slowly add a solution of 5-fluoroindole (6.75 g, 50 mmol) in anhydrous THF (50 mL) to the NaH suspension over 30 minutes, maintaining the temperature below 5 °C.

-

Activation: Allow the mixture to stir at 0 °C for 1 hour. A greyish suspension should form, indicating the formation of the sodium indolide salt.

-

Methylation: Add methyl iodide (CH₃I, 3.4 mL, 55 mmol) dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water (20 mL) to destroy any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (150 mL). Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-fluoro-1-methylindole as a clear oil.

| Reagent | Molar Mass ( g/mol ) | Amount Used | Molar Eq. |

| 5-Fluoroindole | 135.14 | 6.75 g | 1.0 |

| Sodium Hydride (60%) | 40.00 | 2.4 g | 1.2 |

| Methyl Iodide | 141.94 | 3.4 mL (7.8 g) | 1.1 |

| Anhydrous THF | - | 150 mL | - |

| Expected Yield | - | ~6.9 g (92%) | - |

Part 2: Synthesis of the Ethylamine Sidechain

Vilsmeier-Haack Formylation

Principle and Mechanistic Insight The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds.[2] The Vilsmeier reagent, a chloroiminium ion, is pre-formed from phosphoryl chloride (POCl₃) and dimethylformamide (DMF). This reagent is a mild electrophile that attacks the highly nucleophilic C3 position of the indole ring. The resulting intermediate is then hydrolyzed during aqueous workup to yield the aldehyde.

Sources

Handling and storage of 5-Fluoro-1-methyltryptamine hydrochloride salt

Abstract & Scope

This technical guide outlines the rigorous handling, storage, and solubilization protocols for 5-Fluoro-1-methyltryptamine Hydrochloride (5-F-1-Me-TRYP HCl) .[1] While structurally related to other tryptamines (e.g., 5-Fluoro-DMT, 5-Fluoro-AMT), the specific methylation at the indole nitrogen (position 1) alters its physicochemical profile, specifically regarding hydrogen bonding capability and lipophilicity.[1] This document is designed for researchers requiring high-integrity data for in vitro and in vivo applications.

Chemical Identity & Nomenclature Verification

CRITICAL SAFETY NOTICE: Ambiguity in tryptamine nomenclature can lead to dangerous dosing errors. "1-methyl" refers to the indole nitrogen. This is distinct from "

| Property | Specification |

| Chemical Name | 2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine hydrochloride |

| Common Name | 5-Fluoro-1-methyltryptamine HCl |

| Molecular Formula | C |

| Molecular Weight | ~228.69 g/mol (Salt) / ~192.23 g/mol (Free Base) |

| Structural Feature | Indole N1-Methylated : Removes H-bond donor at N1.[1] 5-Fluoro : Increases metabolic stability and lipophilicity. |

| Appearance | White to off-white crystalline solid (High purity).[1] Note: Beige/pink discoloration indicates oxidation. |

| Solubility | Water (High), DMSO (High), Ethanol (Moderate).[1] |

Stability Mechanisms & Degradation Pathways

To ensure data integrity, researchers must understand why this compound degrades.[1]

Oxidative Dimerization (The Indole Vulnerability)

Tryptamines are electron-rich systems prone to radical-mediated oxidation.

-

Mechanism: Although the 1-methyl group protects the nitrogen from deprotonation-mediated oxidation, the C2 and C3 positions of the indole ring remain susceptible to electrophilic attack and radical formation (e.g., by singlet oxygen).[1]

-

Result: Formation of colored dimers (typically pink, turning brown) or tricyclic derivatives.[1]

-

Prevention: Exclusion of UV light and atmospheric oxygen is non-negotiable.

Hygroscopicity & Hydrolysis

As a hydrochloride salt, the compound is hygroscopic.[1]

-

Mechanism: The crystal lattice absorbs atmospheric moisture. Water facilitates proton transfer and can catalyze ring-opening reactions or accelerate oxidation rates.

-

Impact: "Clumping" of powder leads to weighing errors; solvated ions degrade faster than the dry solid.

Storage Protocol: The "Chain of Custody"

This protocol ensures the compound remains stable for >2 years.

Storage Decision Tree (DOT Visualization)

Figure 1: Decision tree for long-term storage of tryptamine salts upon arrival.

Detailed Storage Steps

-

Desiccation: Store the primary vial inside a secondary container (e.g., a screw-top jar) containing active silica gel or Drierite™.

-

Temperature: Maintain at -20°C . For storage >1 year, -80°C is preferred.[1]

-

Atmosphere: If opening the vial, re-seal under an inert gas stream (Argon or Nitrogen) to displace humid air and oxygen.[1]

-

Light: Use amber vials or wrap clear vials in aluminum foil.

Solubilization & Stock Preparation

The 1-methyl group increases lipophilicity compared to the parent tryptamine, but the HCl salt ensures water solubility.[1]

Solvent Compatibility Table:

| Solvent | Solubility Limit | Stability (at -20°C) | Application |

|---|---|---|---|

| Water (Milli-Q) | ~10-20 mg/mL | < 1 Week | Acute in vivo / Cell culture |

| DMSO (Anhydrous) | > 50 mg/mL | > 6 Months | Frozen Stock Solutions |

| Ethanol (Abs.) | ~10 mg/mL | 1-3 Months | General Chemistry |

| PBS (pH 7.4) | ~5 mg/mL | < 24 Hours | Immediate Assay Use |[1]

Solubilization Workflow (DOT Visualization)

Figure 2: Workflow for preparing stable stock solutions.

Protocol for 10 mM Stock (Example):

-

Calculate mass required (MW ≈ 228.69 g/mol ). For 10 mL of 10 mM stock, weigh 22.87 mg .[1]

-

Add 10 mL of Anhydrous DMSO .

-

Vortex gently until fully dissolved.

-

Aliquot into 500 µL volumes in sterile Eppendorf tubes.

-

Store at -20°C. Do not refreeze aliquots.

Handling & Safety (E-E-A-T Compliance)

Hazard Profile:

-

Pharmacology: 5-Fluoro-1-methyltryptamine is a potent serotonergic modulator.[1] It likely possesses affinity for 5-HT1 and 5-HT2 receptor families.[1]

-

Toxicity: Fluorinated tryptamines can inhibit Monoamine Oxidase (MAO).[2] Concurrent use with other serotonergic agents can precipitate Serotonin Syndrome .

PPE Requirements:

-

Respiratory: N95/P2 mask minimum. Handling in a fume hood is required to prevent dust inhalation.

-

Dermal: Nitrile gloves (double gloving recommended for concentrated stocks).

Quality Control Verification

Before critical experiments, verify compound integrity:

-

Visual: Solution must be colorless. Pink/yellow tint indicates oxidation (discard).

-

Solubility: Turbidity in water indicates hydrolysis or free-base precipitation (check pH).

-

HPLC (Optional): Purity should be >98%. Impurities often elute closely to the main peak due to structural similarity (dimers).

References

-

Nichols, D. E. (2018).[1] Structure-activity relationships of serotonin 5-HT2A agonists.[1] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. [Link]

-

PubChem. (2023). Compound Summary: 5-Fluorotryptamine Hydrochloride.[3][5][6] National Library of Medicine. [Link]

-

Xue, J., et al. (2022).[1][7] Atmospheric oxidation mechanism and kinetics of indole.[7][8] Atmospheric Chemistry and Physics.[7] [Link]

Sources

- 1. vsnchem.com [vsnchem.com]

- 2. 5-Fluoro-AMT [medbox.iiab.me]

- 3. 5-FLUORO-ALPHA-METHYLTRYPTAMINE HYDROCHLORIDE CAS#: 776-56-7 [m.chemicalbook.com]

- 4. 5-fluoro-α-methyltryptamine - Wikidata [wikidata.org]

- 5. 5-Fluorotryptamine - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. acp.copernicus.org [acp.copernicus.org]

- 8. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]

Calculation of molarity for 5-Fluoro-1-methyltryptamine HCl

Application Note: Precision Solubilization and Molarity Calculation for 5-Fluoro-1-methyltryptamine HCl

Abstract

In pharmacological assays involving tryptamine derivatives, experimental reproducibility hinges on the precise calculation of molarity. This guide provides a definitive protocol for handling 5-Fluoro-1-methyltryptamine Hydrochloride , addressing the critical distinction between the salt form and the free base active moiety. Errors in accounting for the hydrochloride counterion can result in a systematic concentration error of ~16%, significantly skewing

Chemical Identity & Structural Precision

CRITICAL NOMENCLATURE ALERT: The designation "1-methyl" specifically refers to the methylation of the indole nitrogen (position 1).[1][2] This is structurally distinct from:

-

5-Fluoro-N-methyltryptamine (Side chain amine methylation).[1][2]

-

5-Fluoro-

-methyltryptamine (Side chain alpha-carbon methylation).[1][2][3] While these isomers may share the same molecular formula (

Physicochemical Properties Table

| Property | Value | Notes |

| Compound Name | 5-Fluoro-1-methyltryptamine HCl | |

| Chemical Formula (Salt) | Includes the counterion.[1][2][3] | |

| Chemical Formula (Base) | The active biological species.[1][2] | |

| MW (Salt) | 228.70 g/mol | Use this for weighing.[2] |

| MW (Free Base) | 192.24 g/mol | Use this for dosage comparison.[2] |

| Stoichiometric Ratio | 0.84 | (MW Base / MW Salt) |

| Appearance | Off-white to beige crystalline solid | Hygroscopic.[1][2] |

| Primary Solvent | DMSO (Dimethyl sulfoxide) | Recommended for stock (>10 mM).[2] |

| Secondary Solvent | Aqueous Buffer (PBS/Saline) | Only for final dilution (<100 µM).[2] |

The Mathematics of Molarity

To prepare a solution of a specific molarity (

Core Formula

[1][2]Workflow Visualization

The following diagram illustrates the logical flow for calculating mass and preparing the solution, ensuring the salt correction is applied at the weighing step.

Figure 1: Logic flow for the preparation of a stock solution, emphasizing the use of the Salt Molecular Weight during the calculation phase.

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 5 mL of a 10 mM (10 mmol/L) stock solution of 5-Fluoro-1-methyltryptamine HCl.

Reagents & Equipment:

-

Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, sterile filtered.[1]

-

Analytical Balance (readability 0.1 mg).[2]

-

Amber glass vial (4 mL or larger) with PTFE-lined cap.[1][2]

-

Vortex mixer.[2]

Step-by-Step Procedure:

-

Calculate Mass: Using the formula derived in Section 2:

Target Mass: 11.44 mg .[1] -

Weighing:

-

Place the amber vial on the balance and tare.

-

Weigh exactly 11.44 mg of the solid.

-

Note: If you overshoot (e.g., 11.60 mg), do not remove powder.[1] Record the exact mass and recalculate the solvent volume in Step 3.

-

-

Solvent Addition (Gravimetric or Volumetric):

-

Add 5.0 mL of Anhydrous DMSO to the vial.

-

Correction for Exact Mass: If you weighed 11.60 mg:

Add 5.07 mL DMSO to maintain exactly 10 mM.[1]

-

-

Solubilization:

-

Storage:

-

Label with: Compound Name, Concentration (10 mM), Solvent (DMSO), Date, and Initials.

-

Store at -20°C . DMSO freezes at ~19°C; thaw completely at room temperature before use.[2]

-

Protocol: Serial Dilution for Biological Assays

Direct dilution from 100% DMSO into cell culture media can cause precipitation or cytotoxicity.[2] Use an intermediate dilution step.

Dilution Scheme:

-

Stock: 10 mM in DMSO.

-

Working Solution (100x): 100 µM in 10% DMSO / 90% Buffer.

-

Final Assay Concentration (1x): 1 µM in 0.1% DMSO / 99.9% Buffer.

Figure 2: Two-step serial dilution strategy to minimize DMSO shock to biological systems while preventing compound precipitation.

Quality Control & Troubleshooting

| Issue | Diagnosis | Corrective Action |

| Precipitation upon dilution | "Crashing out" due to low aqueous solubility.[1][2] | Increase the DMSO content in the intermediate step or use a carrier protein (e.g., 0.1% BSA) in the buffer.[1] |

| Yellowing of Stock | Oxidation of the indole ring. | Discard. Ensure future stocks are stored under Nitrogen/Argon gas and in amber vials. |

| Inconsistent Assay Data | Hygroscopic water weight error. | The HCl salt absorbs water from air. Dry the solid in a desiccator over |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12834, 5-Fluoro-alpha-methyltryptamine. (Used for structural homology and physicochemical property verification).[2] [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.[1] (Foundational basis for the necessity of accurate molarity in binding assays). [Link]

Sources

- 1. WO2023135237A1 - Tryptamine compositions and methods - Google Patents [patents.google.com]

- 2. 5-Fluoro-alpha-methyltryptamine | C11H13FN2 | CID 12834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. vsnchem.com [vsnchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. ipo.rutgers.edu [ipo.rutgers.edu]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Troubleshooting & Optimization

Preventing oxidation of 5-Fluoro-1-methyltryptamine in solution

An in-depth guide to maintaining the stability of 5-Fluoro-1-methyltryptamine in solution.

Technical Support Center: 5-Fluoro-1-methyltryptamine

Welcome to the technical support guide for 5-Fluoro-1-methyltryptamine (5-F-1-MT). This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and storage of this compound, with a specific focus on preventing oxidative degradation in solution. Tryptamine derivatives are susceptible to oxidation, which can compromise sample integrity, biological activity, and experimental reproducibility. This guide provides troubleshooting advice, preventative strategies, and detailed protocols to ensure the long-term stability of your 5-F-1-MT solutions.

Troubleshooting Guide: Degradation Issues

This section addresses problems that may arise during your experiments.

Q1: My solution of 5-Fluoro-1-methyltryptamine, which was initially colorless, has turned yellow or brown. What is causing this discoloration?

A1: The observed discoloration is a classic indicator of oxidative degradation. The indole ring, the core structure of tryptamines, is electron-rich and susceptible to oxidation by atmospheric oxygen, light, or trace metal contaminants. This process can form highly colored, conjugated polymeric species. The oxidation can be initiated by factors such as exposure to air, light (photo-oxidation), or inappropriate pH levels.[1] The reaction often proceeds via radical intermediates, leading to a cascade of degradation products.[2]

Q2: I've noticed a significant loss of potency or inconsistent results from my 5-F-1-MT stock solution over time. Is oxidation the likely cause?

A2: Yes, a loss of biological activity is a direct consequence of chemical degradation. Oxidation alters the molecular structure of 5-F-1-MT, modifying the indole ring or the amine side chain. These structural changes can prevent the molecule from binding effectively to its target receptors, such as serotonin receptors.[3][4] Therefore, any observed degradation, even if visually subtle, can lead to a quantifiable decrease in the effective concentration of the active compound, resulting in unreliable experimental outcomes.

Q3: How can I analytically confirm that my 5-F-1-MT solution has oxidized?

A3: The most reliable method for detecting and quantifying degradation is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry (MS).[5][6][7] An analysis of a degraded sample will typically show a decrease in the peak area of the parent 5-F-1-MT compound and the appearance of new peaks corresponding to oxidation products.[5] Common oxidation products of tryptophan and related indoles include hydroxy-tryptophan, N-formylkynurenine (NFK), and kynurenine (KYN), which would elute at different retention times.[8]

Frequently Asked Questions (FAQs): Proactive Prevention

This section provides best practices for preventing degradation before it occurs.

Q4: What are the primary factors that accelerate the oxidation of 5-F-1-MT in solution?

A4: The primary drivers of oxidation for amine-based compounds like 5-F-1-MT are:

-

Atmospheric Oxygen: Molecular oxygen is the most common oxidizing agent. Solutions exposed to air are at high risk.

-

Light Exposure: UV and visible light can provide the energy to initiate photo-oxidative reactions, generating reactive radical species.[1]

-

Elevated Temperature: Heat accelerates the rate of chemical reactions, including oxidation.

-

Inappropriate pH: The ionization state of the amine can affect its susceptibility to oxidation. Extreme pH values can catalyze degradation.[1]

-

Solvent Impurities: Peroxides in solvents like ether or THF, or trace metal ions, can catalyze oxidative processes.

Q5: What are the best solvents for preparing and storing 5-F-1-MT solutions?

A5: For long-term storage, it is best to store 5-F-1-MT as a dry, crystalline solid.[9] When a solution is required, use high-purity, deoxygenated organic solvents. Recommended options include:

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol

-

Dimethylformamide (DMF)

These solvents should be purged with an inert gas like argon or nitrogen before use to remove dissolved oxygen.[9] While 5-F-1-MT hydrochloride salt is soluble in aqueous solutions, these are not recommended for storage longer than one day due to lower stability.[9][10]

Q6: What are the optimal storage conditions for 5-F-1-MT solutions?

A6: To maximize stability, solutions should be stored under the following conditions:

-

Temperature: Store at -20°C or, for maximum longevity, at -80°C.

-

Atmosphere: Overlay the solution with an inert gas (argon or nitrogen) before sealing the container.

-

Light: Use amber glass vials or wrap clear vials in aluminum foil to protect from light.

-

Container: Use high-quality, tightly sealed containers to prevent solvent evaporation and exposure to air.[11][12]

Q7: Should I use an antioxidant? If so, which ones are effective and at what concentration?

A7: Yes, adding an antioxidant is a highly effective strategy. Antioxidants function by terminating oxidation chain reactions, often by scavenging free radicals.[1]

-

Butylated Hydroxytoluene (BHT): A common and effective radical scavenger. A final concentration of 0.01% to 0.1% is typically sufficient.

-

Hindered Amine Light Stabilizers (HALS): These compounds are extremely effective at preventing photo-oxidation.[13]

-

Aromatic Amines: Certain synthetic aromatic amines also serve as powerful antioxidants.[14][15]

When selecting an antioxidant, ensure it does not interfere with your downstream experimental assays.

Visual Guides & Key Data

Putative Oxidation Pathway

The diagram below illustrates a simplified, putative pathway for the oxidation of an indoleamine like 5-F-1-MT, leading to the formation of radical intermediates and subsequent degradation products.

Caption: Putative oxidation mechanism of 5-F-1-MT.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve issues with solution stability.

Caption: Workflow for troubleshooting 5-F-1-MT solution degradation.

Data Summary Tables

Table 1: Recommended Solvents & Storage Conditions

| Parameter | Recommendation | Rationale |

| Primary Solvent | Anhydrous DMSO or Ethanol | Good solubility and lower reactivity compared to aqueous buffers. |

| Solvent Quality | HPLC-grade or higher, purged with N₂/Ar | Minimizes catalytic impurities (metals, peroxides) and dissolved oxygen. |

| Storage Temp. | -20°C (short-term) to -80°C (long-term) | Reduces the rate of chemical degradation significantly. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent direct oxidation.[1] |

| Light Protection | Amber vials or foil wrapping | Prevents initiation of photo-oxidative degradation pathways.[1] |

Table 2: Common Antioxidants for Stabilization

| Antioxidant | Type | Recommended Conc. | Mechanism of Action |

| BHT | Phenolic / Radical Scavenger | 0.01% - 0.1% (w/v) | Donates a hydrogen atom to quench free radicals, terminating chain reactions.[1] |

| HALS | Hindered Amine | Varies by compound | Act as regenerative radical scavengers, particularly effective against light-induced degradation.[13] |

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of 5-F-1-MT

This protocol describes how to prepare a 10 mM stock solution in DMSO with BHT as an antioxidant.

-

Materials:

-

5-Fluoro-1-methyltryptamine (solid)

-

Anhydrous, HPLC-grade DMSO

-

Butylated hydroxytoluene (BHT)

-

Amber glass vial with a PTFE-lined screw cap

-

Source of inert gas (Argon or Nitrogen) with tubing

-

Analytical balance and appropriate weighing tools

-

-

Procedure:

-

Calculate the mass of 5-F-1-MT required for your desired volume and concentration (Molar Mass of freebase: ~192.23 g/mol ).

-

Prepare a 0.1% BHT stock solution in DMSO.

-

Weigh the calculated amount of 5-F-1-MT directly into the amber vial.

-

Add the required volume of 0.1% BHT/DMSO solution to the vial.

-

Vortex gently until the solid is completely dissolved.

-

Purge the headspace of the vial with a gentle stream of inert gas for 30-60 seconds to displace all oxygen.

-

Immediately and tightly seal the vial with the PTFE-lined cap.

-

Label the vial clearly with the compound name, concentration, date, and solvent.

-

Store at -20°C or -80°C.

-

Protocol 2: Analytical Confirmation of Oxidation by RP-HPLC

This protocol provides a general framework for detecting oxidation. Specific parameters may need optimization for your system.

-

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

-

Reference standard of un-degraded 5-F-1-MT

-

-

Procedure:

-

Prepare a sample of your potentially degraded solution, diluting it to an appropriate concentration (e.g., 10-50 µg/mL) with the mobile phase.

-

Prepare a control sample using a fresh, un-degraded reference standard at the same concentration.

-

Set the UV detector to monitor at a wavelength appropriate for the indole chromophore (e.g., ~280 nm).

-

Run a gradient elution method, for example:

-

Start at 5-10% Mobile Phase B.

-

Ramp to 95% Mobile Phase B over 15-20 minutes.

-

Hold for 5 minutes.

-

Return to initial conditions and equilibrate.

-

-

Inject the control sample to establish the retention time and peak shape of pure 5-F-1-MT.

-

Inject the test sample.

-

Analysis: Compare the chromatograms. A decrease in the area of the main 5-F-1-MT peak and the appearance of new, typically more polar (earlier eluting) peaks in the test sample is strong evidence of oxidative degradation.[5][6]

-

References

- Panfil, K., et al. (2015). Enzymatic oxidation of substituted tryptamines catalysed by monoamine oxidase. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Banks, M. L., et al. (2014). Abuse-related effects of dual dopamine/serotonin releasers with varying potency to release norepinephrine in male rats and rhesus monkeys. Experimental and Clinical Psychopharmacology. Available at: [Link]

-

Blaschko, H., & Philpot, F. J. (1953). Enzymic oxidation of tryptamine derivatives. The Journal of Physiology. Available at: [Link]

- Benchchem. Technical Support Center: Oxidative Degradation of Amine-Based Compounds. Benchchem.

- Wikipedia. 5-Fluoro-DMT. Wikipedia.

-

Adhikary, A., et al. (2009). Oxidation of Tryptamine and 5-Hydroxytryptamine: A Pulse Radiolysis and Quantum Chemical Study. The Journal of Physical Chemistry A. Available at: [Link]

- Benchchem. 5-Fluoro-alpha-methyltryptamine | 712-08-3. Benchchem.

- Wikipedia. 5-Fluoro-AMT. Wikipedia.

-

PubChem. 5-Fluoro-alpha-methyltryptamine. National Center for Biotechnology Information. Available at: [Link]

-

Tipton, K. F., et al. (1986). The oxidation of tryptamine by the two forms of monoamine oxidase in human tissues. Biochemical Pharmacology. Available at: [Link]

- Wikipedia. 5-Fluorotryptamine. Wikipedia.

-

Blaschko, H., & Philpot, F. J. (1953). Enzymic oxidation of tryptamine derivatives. PMC - NIH. Available at: [Link]

- Performance Additives. Aromatic Amines Antioxidants. Performance Additives.

- Vanderbilt Chemicals, LLC. Amine Antioxidants. Vanderbilt Chemicals, LLC.

- Chem-Impex. 5-Fluorotryptamine hydrochloride. Chem-Impex.

- Wang, C., et al. (2017). Synthesis of 5-[¹⁸F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics.

- ResearchGate. Antioxidant action mechanisms of hindered amine stabilisers.

- Cayman Chemical. (2024).

-

Wang, C., et al. (2017). Synthesis of 5-[¹⁸F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. PMC - NIH. Available at: [Link]

- Santa Cruz Biotechnology.

-

Mori, M., et al. (2023). A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate. PMC - NIH. Available at: [Link]

- LCGC International. Separation of Tryptophan Oxidized Peptides from Their Native Forms.

- Gîlcă, I.-A., & Cîrîc, A. (2023).

-

Yang, Y., et al. (2007). Determination of tryptophan oxidation of monoclonal antibody by reversed phase high performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

- ResearchGate. Determination of tryptophan oxidation of monoclonal antibody by reversed phase high performance liquid chromatography.

- Cîrcu, V., et al. (2022). Investigation of L-Tryptophan Electrochemical Oxidation with a Graphene-Modified Electrode. MDPI.

-

Wang, C., et al. (2017). Synthesis of 5-[¹⁸F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. PubMed. Available at: [Link]

- HandWiki. Chemistry:5-Fluorotryptamine. HandWiki.

- Cayman Chemical. (2022).

- Szmuszkovicz, J., et al. (1961). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal and Pharmaceutical Chemistry.

-

Blair, J. B., et al. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry. Available at: [Link]

-

Iacob, B.-C., et al. (2023). An Overview of Degradation Strategies for Amitriptyline. PMC - NIH. Available at: [Link]

- Meyer, M. R., et al. (2022). Studies on the Stability and Microbial Biotransformation of Five Deschloroketamine Derivatives as Prerequisite for Wastewater-Based Epidemiology Screening. Drug Testing and Analysis.

-

Meyer, M. R., et al. (2022). Studies on the Stability and Microbial Biotransformation of Five Deschloroketamine Derivatives as Prerequisite for Wastewater-Based Epidemiology Screening. PMC - NIH. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-Fluoro-DMT - Wikipedia [en.wikipedia.org]

- 4. 5-Fluorotryptamine - Wikipedia [en.wikipedia.org]